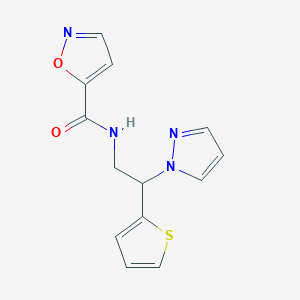

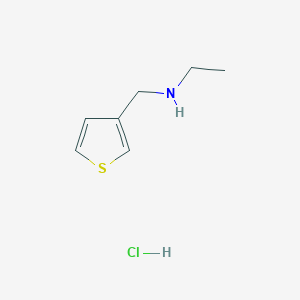

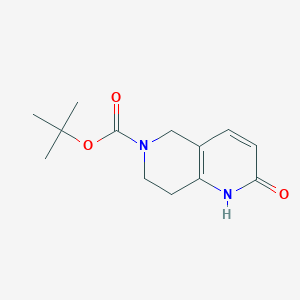

![molecular formula C14H25NO5 B2928915 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid CAS No. 1822564-20-4](/img/structure/B2928915.png)

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Genetic Incorporation into Proteins

2-Amino-8-oxononanoic acid, a derivative of the compound , has been genetically incorporated into proteins in Escherichia coli. This incorporation utilizes the unique reactivity of the keto group in the amino acid with hydrazide- and alkoxyamine-bearing compounds, enabling site-specific protein labeling under mild conditions close to physiological pH (Huang et al., 2010).

Synthesis of Fluorescent Amino Acid Derivatives

A highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, has been synthesized. This derivative exhibits intense long-wave absorption and emission, serving as a sensitive analytical probe useful in peptide studies (Szymańska et al., 2003).

Preparation of Electrophilic Building Blocks

The compound has been used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. These blocks are created through bromination and can be converted into chiral derivatives of various acids (Zimmermann & Seebach, 1987).

Collagen Cross-Link Synthesis

An efficient synthesis method has been developed for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate in preparing collagen cross-links (Adamczyk et al., 1999).

Peptide Backbone Modification

N-(tert-butoxy)carbonyl-protected peptides with central aminomalonate or (amino)(cyano)acetate residues can be C-alkylated under mildly basic conditions. This process is crucial for peptide-backbone modifications, producing peptides containing the alkylated aminomalonic acid, a lower homolog of aspartic acid (Matt & Seebach, 1998).

Photoactivatable Peptide Probes

The compound has been used in the synthesis of photoactivatable amino-acid derivatives, such as Nα[(tert-Butoxy)carbonyl]-2-diazo-L-histidine. These derivatives facilitate the development of synthetic photoactivatable peptides, which can serve as useful photoaffinity probes (Jaganathen et al., 1990).

Synthesis of Lipophilic Amino Acids

N-Boc-protected amino acids substituted with mesityl groups have been synthesized for use in peptides. These amino acids exhibit distinct conformational preferences, which are important for structural studies in peptides and proteins (Medina et al., 2000).

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxononanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-10(16)8-6-5-7-9-11(12(17)18)15-13(19)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKYSBGFAXFTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2928833.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928841.png)

![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)